Ethyl 2-amino-8-bromoquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-8-bromoquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-8-bromoquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in solvents such as methanol, diethyl ether, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Friedländer condensation reaction remains a common approach for synthesizing quinoline derivatives on a larger scale due to its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-8-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines or alcohols.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino or alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-8-bromoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-8-bromoquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminoquinoline-3-carboxylate: Lacks the bromo group, resulting in different reactivity and biological activity.
Ethyl 2-amino-6-bromoquinoline-3-carboxylate: Similar structure but with the bromo group at a different position, affecting its chemical properties and applications.
Uniqueness
Ethyl 2-amino-8-bromoquinoline-3-carboxylate is unique due to the presence of the bromo group at the 8-position, which influences its reactivity and biological activity. This specific substitution pattern can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 2-amino-8-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)8-6-7-4-3-5-9(13)10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
DKASSLKVQBLYSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)N |
Origin of Product |
United States |
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